N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Catalog No.
S535360
CAS No.
113-48-4
M.F
C17H25NO2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

CAS Number

113-48-4

Product Name

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

IUPAC Name

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15-

InChI Key

WLLGXSLBOPFWQV-KUDKMIPASA-N

SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Solubility

Practically insoluble in water
Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH
Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate)

Synonyms

ethylhexylbicycloheptene dicarboximide, MGK 264, MGK-264, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide, N-octylbicycloheptene dicarboximide

Canonical SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Isomeric SMILES

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3

Description

The exact mass of the compound N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is 275.1885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 13.7 mg/l at 25 °c (est)practically insoluble in watermiscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also ddt and hchmiscible in: acetone, methanol, isopropanol, petroleum ether, concoco lpa (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, cyclo solv 53 (aromatic petroleum distillate) and isopar m (petroleum distillate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Supramolecular Interactions and Synthesis Applications Application: Sodium N-(ethoxythioxomethyl)-β-alaninate, a related compound, shows significant supramolecular interactions in its crystal form. These interactions are essential in the synthesis of β-alanyl dipeptides. Method: The method involves the preparation of L-carnosine. Results: The results of this study are not provided in the source.
  • Surfactant Properties Application: Derivatives like sodium salts of N-(2-hydroxyethyl)-N-(2-hydroxyalkyl)-β-alanines have been studied for their properties as amphoteric surfactants. Method: The method involves enhancing solubility, surface tension, foaming power, and critical micelle concentration. Results: The results of this study are not provided in the source.
  • Taste Enhancer Synthesis Application: Compounds like N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol inner salt, a derivative of β-alanine, have been synthesized as novel taste enhancers. Method: The method involves the synthesis of these compounds. Results: The results of this study are not provided in the source.
  • Affinity Support Functionalization Application: β-Alanine derivatives are used for the controlled primary functionalization of agarose affinity supports. Method: This process is crucial for attaching affinity ligands in chromatography. Results: The results of this study are not provided in the source.
  • Micelle Formation in Surfactant Systems Application: The study of micellization of compounds like N,N’-ethylene (bis (sodium N-dodecanoyl-beta-alaninate)) in brine solution provides insights into the physicochemical properties and interaction dynamics of surfactant systems. Method: The method involves the study of micellization in brine solution. Results: The results of this study are not provided in the source.
  • Synthesis of Optically Active Organic Compounds Application: Studies on the synthesis of optically active alanine from α-bromopropionamides highlight the potential of β-alanine derivatives in organic compound synthesis. Method: The method involves the synthesis of optically active alanine from α-bromopropionamides. Results: The results of this study are not provided in the source.

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is an organic compound with the molecular formula C17H25NO2C_{17}H_{25}NO_2 and a molecular weight of approximately 275.39 g/mol. This compound features a norbornene structure, which is a bicyclic compound, and contains two carboximide functional groups. Its unique structure provides specific chemical properties that are beneficial in various applications, particularly in organic synthesis and as a reagent in

Due to its functional groups:

  • Condensation Reactions: It is often used as a coupling agent in peptide synthesis when combined with reagents like N,N'-dicyclohexylcarbodiimide. This reaction facilitates the formation of amide bonds between amino acids .
  • Nucleophilic Substitution: The presence of the nitrogen atom in the imide group allows for nucleophilic attack, leading to various substitution reactions that can modify its structure for specific applications.
  • Polymerization: The norbornene moiety can undergo ring-opening polymerization, which is useful in creating polymers with specific properties for industrial applications.

The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-norbornene-2,3-dicarboxylic acid or its derivatives.
  • Reaction with Ethylhexylamine: The carboxylic acid groups are converted to carboximides by reacting with 2-ethylhexylamine under controlled conditions.
  • Purification: The resultant product is purified through crystallization or chromatography to achieve the desired purity level.

This method allows for the efficient production of the compound while maintaining high yields and purity .

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has several applications across different fields:

  • Organic Synthesis: It serves as a reagent in peptide synthesis and other organic transformations.
  • Pesticide Formulations: It is utilized as a synergist in pesticide products, enhancing their effectiveness against pests.
  • Polymer Chemistry: Its ability to participate in polymerization reactions makes it valuable in producing specialty polymers.

Studies on interaction mechanisms involving N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide primarily focus on its reactivity with other chemical species during synthetic processes. The interactions with various nucleophiles and electrophiles have been documented, showcasing its versatility as a coupling agent and reagent in organic chemistry.

Several compounds share structural similarities with N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. Notable examples include:

Compound NameStructure TypeKey Features
N-Hydroxy-5-norbornene-2,3-dicarboximideHydroxy derivativeUsed as a coupling agent for peptide synthesis
5-Norbornene-2,3-dicarboximideParent compoundLacks the ethylhexyl group but shares core structure
MGK-264 (N-Octyl bicycloheptene dicarboximide)SynergistCommonly used in pesticide formulations

Uniqueness

The uniqueness of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide lies in its combination of the bulky ethylhexyl group with the reactive dicarboximide functionality. This configuration enhances its solubility and reactivity compared to similar compounds, making it particularly effective for specific applications such as organic synthesis and agrochemicals.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow liquid; [HSDB]

Color/Form

Dark, oily liquid
Very light, yellow colored liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

275.188529040 g/mol

Monoisotopic Mass

275.188529040 g/mol

Boiling Point

157 °C

Flash Point

177 °C (351 °F) - closed cup

Heavy Atom Count

20

Taste

Bitter taste

Density

1.04 g/cu cm

LogP

3.7 (LogP)
log Kow = 3.61 (cis-isomer); 3.80 (trans-siomer) /3.70 average/

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

<-20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1B9RV7L76C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MGK 264 is used in conjunction with insecticides such as pyrethrins and pyrethroids to increase the insecticide potency. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency(1).

Vapor Pressure

0.000018 [mmHg]
1.80X10-5 mm Hg at 25 °C

Pictograms

Acute Toxic

Acute Toxic

Impurities

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol

Other CAS

113-48-4

Absorption Distribution and Excretion

MGK-264 (Norbornene-2,3 - (14)C), s.a.:26.0 mCi/mmol, (99.8% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK- 264 for 14 days followed by a single dose of radiolabeled (Norbornene-2,3 -(14)C) MGK-264). Blood levels of radioactivity for male rats peaked approximately 4 hours after dosing for males and approximately 6 hours after dosing for females. The blood half-life was calculated to be approximately 4.2 hours for males and approximately 3.5 hours for females. Most of the radioactivity recovered was excreted during the first 24 hours in the urine and during the first 36 hours for the feces following administration. Following single and multiple dose administration at 100 mg/kg, 41.84- 68.25% of the radiolabel was eliminated in the urine and 25.28-51.90% in feces. The total mean recovered radioactivity of the administered dose in the three groups ranged between 93.53%-99.88%. Radioactivity appeared to be more rapidly absorbed from the male gastrointestinal tract than that of females, however the blood radioactivity half-lives suggest that radioactivity was more rapidly eliminated by the females than the males. The pattern of excretion of radioactivity in urine and feces within females was similar with the female rats in the low dose groups excreting approximately 22-24% more of the total radioactivity in the urine than the males. However, the male rats in single oral high dose group were similar to the females. Additionally males in all groups excreted approximately 10-20% more of the total radioactivity in the feces than the females and retained more radioactivity in the liver and intestines than females. Thus (Norbornene-2,3 -(14)C) MGK-264 appears to undergo entero-hepatic circulation at different rates in the males and females, with females excreting it more rapidly in the urine than males.
MGK-264 (Hexyl-1-14C) (unlabeled MGK 264, s.a.:18.4 mCi/mmol, 98.3% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK-264 for 14 days followed by a single dose of radiolabeled (Hexyl-1-14C) MGK-264). Blood levels of radioactivity for male rats peaked approximately 4 hours after dosing and for females approximately 6 hours after dosing. The blood half-life was calculated to be approximately 6 hours for females and approximately 8 hours for males. Following single and multiple dose administration at 100 mg/kg, 49.49-73.05% and 20.87-46.67% of the radiolabel was eliminated in the urine and feces, respectively. The total mean recovered radioactivity of the administered dose in the three groups ranged between 93.13%-97.43%. The pattern of excretion of radioactivity in urine and feces within each sex was similar. However, the female rats in each dose group excreted approximately 10-20% more of the total radioactivity in the urine than the males while the male rats in each dose group excreted approximately 10-20% more of the total radioactivity in the feces than the females. Tissue residues of (14)C were negligible (less than 0.43% of the administered dose) in all groups.
Four healthy male volunteers were dermally administered 5.3 mg (approximately 50 uCi) of (14)C labelled MGK-264 with 17.0 mg DEET and 1.0 mg MGK 326, to a 4 x 6 cm area on the volar aspect of the forearm. The area had a non-occlusive cover and 8 hours after application the /remaining/ dose was removed by wiping dosed area with isopropyl alcohol swabs. Blood samples were collected from both forearms (ipsilateral and contralateral) over 120 hours at regular intervals to determine levels of radioactivity in plasma. Urine and fecal samples were collected for 5 consecutive days and the skin was stripped (tape stripping) with ... tape at 1, 23 and 45 hours after removal of the dosage. A mean of 0.39% of the administered radioactivity was excreted in the urine, most remained in the outer layer of the skin with no measurable amount in the feces. A total mean of 89.96% was recovered. The tape stripping revealed that radioactivity did not accumulate in the skin.
MGK-264 (Hexyl-1-(14)C) (93.1% purity), s.a.:18.4 mCi/mmol, 98.3% radiopurity) was administered dermally to 5 male rats as a 5% (w/w) solution in isopropanol. A mean single dose of 13.64 mg/kg was achieved. Blood samples were collected over 120 hours at regular intervals to determine levels of radioactivity. Blood levels of radioactivity for male rats peaked at approximately 6 and 12 hours after dosing and the halflife was 31.17 hours. Additionally, 5 male rats/group were administered the (14)C MGK-264 as a 5% solution and euthanized at peak blood level (12 hours), blood half-life (hour 43), second half-life (hour 74) and at 168 hours post -dose. Necropsies were conducted and tissues, urine and feces were examined for levels of radioactivity. The treated skin and enclosures glued on to the treated skin area were also removed and rinsed and the rinses were measured for radioactivity. The mean amounts of radioactivity in the skin rinse at the four time points were 81.07%, 53.06 %, 29.96% and 0.62% respectively. The radioactivity from the carcass decreased at the 168 hour euthanasia interval suggesting a lack of accumulation in tissues examined. The occurrence of two peaks and the presence of radioactivity in the intestines, liver and feces indicate involvement of the enterohepatic circulation in the elimination of MGK 264.
A study with human volunteers indicated that the dermal absorption factor for MGK-264 is approximately 10% based on the combination of radiolabelled material in the urine (about 1%) and unaccounted for radioactivity (about 9%, assumed to be retained in the body).

Metabolism Metabolites

MGK-264 (Hexyl-1-(14)C) (99.0% purity, s.a.:18.4 mCi/mmol). 2 Charles River CD rats/sex were treated with single dose (100 mg/kg) of radiolabeled [Hexyl-1-(14)C] MGK-264 by oral gavage. After dosing, animals were placed in Roth metabolism cages and expired (14)CO was collected in a gas trap containing ethanolamine/cellusolve (2/1;V/V). Samples were 2 collected at 2, 4, 8, 24 and 48 hours after dosing and the (14)C radioactivity was measured. After 48 hours the 14C radioactivity recovered from the male/female rats averaged 0.02% of the total dose. These results demonstrate that (Hexyl-1-(14)C) MGK-264 undergoes very little metabolic degradation to (14)CO2 in these rats.
MGK-264([Hexyl-1-(14)C), (unlabeled MGK 264; 93.1% purity) s.a.:18.4 mCi/mmol, 98.4% radiopurity. 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK-264 for 14 days followed by a single dose of radiolabeled (Hexyl-1-14C) MGK-264). Metabolic profile of the (14)C residues in the urine and extracts of fecal samples (extracted with water and methanol) ... were determined using HPLC. Additional male and female rats (8/sex) were orally dosed with (Hexyl-1-(14)C) MGK-264 at 859 mg/kg and 697 mg/kg to generate urinary and fecal (14)C residues for qualitative analysis. Major metabolites from 0-24 hour urine samples collected from males and had similar retention times as the four metabolites previously observed in rats dosed with (Norbornene 2,3-(14)C) MGK 264. The percentage of polar metabolites resulting from the beta-oxidation was higher in males (53.6% - 62.41%) than females (34.79% - 42.75%), while less polar metabolites in urine or feces resulting from T-oxidation was higher in females (44.72% - 59.34) than males (30.93% - 37.03%) indicating a sex difference in the quantitative metabolism of MGK-264.
The rat metabolism studies identified 2 major MGK-264 metabolites (approximately 20% of the applied dose each) in urine and feces samples. These metabolites apparently were formed by oxidation of the norbornene double bond to form an epoxide and either beta-oxidation or omega-1 oxidation of the nitrogen side chain to form a carboxylic acid.

Wikipedia

N-Octyl_bicycloheptene_dicarboximide

Biological Half Life

MGK-264 (Norbornene-2,3 - (14)C) (93.1% purity), s.a.:26.0 mCi/mmol, (99.8% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK- 264 for 14 days followed by a single dose of radiolabeled (Norbornene-2,3 -14C) MGK-264). ... The blood half-life was calculated to be approximately 4.2 hours for males and approximately 3.5 hours for females.
MGK-264 (Hexyl-1-(14)C) (unlabeled MGK 264: 93.1% purity), s.a.:18.4 mCi/mmol, 98.3% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK-264 for 14 days followed by a single dose of radiolabeled (Hexyl-1-(14)C) MGK-264). ... The blood half-life was calculated to be approximately 6 hours for females and approximately 8 hours for males. ...

Methods of Manufacturing

It is made by heating condensation product of cyclopentadiene & maleic anhydride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies N-octylbicycloheptene dicarboximide (technical grade) as Class III: slightly hazardous; Main Use: synergist.

Analytic Laboratory Methods

Method: EPA-TSC/NERL 507; Procedure: gas chromatography with a nitrogen-phosphorus detector; Analyte: MGK 264; Matrix: ground water and finished drinking water; Detection Limit: 0.19 ug/L.
Method: ASTM D5475; Procedure: gas chromatography with a nitrogen-phosphorus detector; Analyte: MGK 264; Matrix: ground water and finished drinking water; Detection Limit: 0.5 ug/L.
Method: AOAC 980.04; Procedure: gas chromatography; Analyte: N-octyl bicycloheptene dicarboximide; Matrix: pesticide formulations; Detection Limit: not provided.
Method: AOAC 997.07; Procedure: gas chromatography with flame ionization detection; Analyte: MGK 264; Matrix: technical materials, concentrates, and finished products; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for MGK 264 (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

...Synergist for pyrethroids.

Stability Shelf Life

Stable under recommended storage conditions.
Stable in range pH 6-8; to light and heat.

Dates

Modify: 2023-08-15
1. Kilsheimer, J.A., and Kaufman, H.A. Pesticidal composition comprising a benzothienyl carbamate and synergist. (1972).
2. Radwan, H.S.A., Riskallah, M.R., and El-Keie, I.A. Synergistic effects on the toxicity of organotins on cotton leafworms. Toxicology 14(3), 193-198 (1979).
3. Singh, K., and Singh, D.K. Effect of different combinations of MGK-264 or piperonyl butoxide with plant-derived molluscicides on snail reproduction. Arch. Environ. Contam. Toxicol. 38(2), 182-190 (2000).

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